1-(HEPTAN-4-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
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Overview
Description
1-(HEPTAN-4-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties.
Mechanism of Action
Target of Action
The primary targets of 3-hydroxy-4-methyl-1-(1-propylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activity . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated . The compound inhibits this phosphorylation, thereby preventing the activation of TRKs .
Biochemical Pathways
The inhibition of TRKs affects downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and differentiation .
Pharmacokinetics
The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of TRKA . This inhibition leads to a decrease in the proliferation of certain cell lines, such as the Km-12 cell line, with an IC50 value of 0.304 μM . The compound also shows selectivity for the MCF-7 cell line and HUVEC cell line .
Preparation Methods
The synthesis of 1-(HEPTAN-4-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves the following steps:
Starting Materials: The synthesis begins with a 1-substituted 3-methyl-1H-pyrazole or a 1-substituted 1H-pyrazole as the starting material.
Reaction Conditions: The pyrazole is then reacted with appropriate reagents under specific conditions to form the pyrazolopyridine scaffold.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(HEPTAN-4-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(HEPTAN-4-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Comparison with Similar Compounds
1-(HEPTAN-4-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other similar compounds:
Properties
IUPAC Name |
1-heptan-4-yl-4-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-6-10(7-5-2)17-13-12(14(19)16-17)9(3)8-11(18)15-13/h8,10H,4-7H2,1-3H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIOHWKYGMYEKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)N1C2=C(C(=CC(=O)N2)C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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